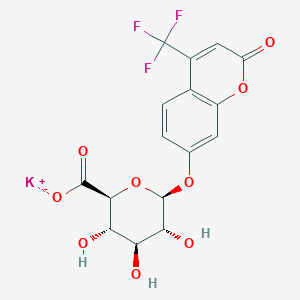

4-Trifluoromethylumbelliferyl b-D-glucuronide potassium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related substrates like 4-Trifluoromethylumbelliferyl glycosides has been documented, showing that these compounds can be efficiently produced and used as markers in biochemical assays. These glycosides are particularly effective due to their high contrast fluorescence upon enzymatic hydrolysis, making them suitable for diagnostic purposes, including the rapid prenatal diagnosis of lysosomal diseases (Karpova et al., 1991).

Molecular Structure Analysis

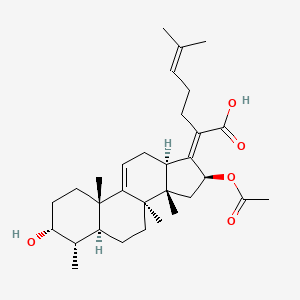

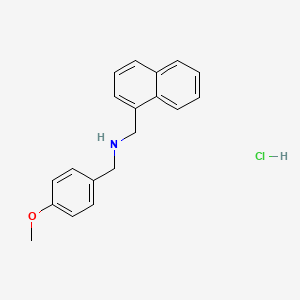

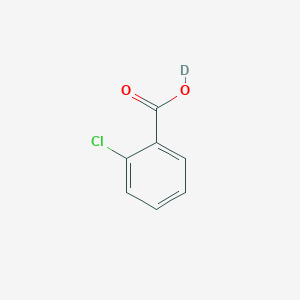

The molecular structure of 4-Trifluoromethylumbelliferyl β-D-glucuronide potassium salt, like its analogs, is designed to be a specific substrate for certain enzyme isoforms. Its structural features, including the trifluoromethyl group, enhance its fluorescent properties upon enzymatic cleavage, aiding in the study of enzyme kinetics and substrate specificity (Uchaipichat et al., 2004).

Chemical Reactions and Properties

4-Trifluoromethylumbelliferyl β-D-glucuronide potassium salt undergoes glucuronidation by various UGT isoforms, except for UGT1A4. This process is crucial for assessing drug-drug interactions during drug discovery, highlighting the compound's role in pharmacokinetics and pharmacodynamics studies (Baranczewski et al., 2004).

Physical Properties Analysis

While specific studies on the physical properties of 4-Trifluoromethylumbelliferyl β-D-glucuronide potassium salt are not directly cited, related compounds exhibit significant fluorescence upon enzymatic action, making them valuable in analytical chemistry for detecting enzyme activity in various biological samples. The efficiency and specificity of these reactions depend on the molecular structure and physical properties of the substrates used (Tsvetkova et al., 1996).

Chemical Properties Analysis

The chemical properties of 4-Trifluoromethylumbelliferyl β-D-glucuronide potassium salt, particularly its reactivity with UGT isoforms, make it a potent tool for probing the glucuronidation pathway. Its use as a marker substrate in drug development underscores its relevance in pharmacological research, offering insights into the metabolism of potential therapeutic agents and their interactions (Baranczewski et al., 2004).

Applications De Recherche Scientifique

Detection of β-glucuronidase activity

- Summary of the application : This compound is used to identify certain enzymes involved in drug metabolism . It specifically detects β-glucuronidase activity, an enzyme associated with various drug and disease metabolisms .

- Methods of application or experimental procedures : The compound is used as a substrate in a reaction with β-glucuronidase. The reaction can be monitored using fluorescence, as the compound is a fluorescent substrate .

- Results or outcomes : The presence and activity level of β-glucuronidase can be determined based on the fluorescence signal .

Propriétés

IUPAC Name |

potassium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3O9.K/c17-16(18,19)7-4-9(20)27-8-3-5(1-2-6(7)8)26-15-12(23)10(21)11(22)13(28-15)14(24)25;/h1-4,10-13,15,21-23H,(H,24,25);/q;+1/p-1/t10-,11-,12+,13-,15+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALROVWIJDQMPRU-KSOKONAESA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)[O-])O)O)O)OC(=O)C=C2C(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)OC(=O)C=C2C(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3KO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Trifluoromethylumbelliferyl beta-D-glucuronide potassium salt | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-3-[4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid Triethylammonium salt](/img/structure/B1147278.png)